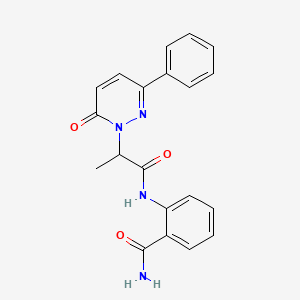

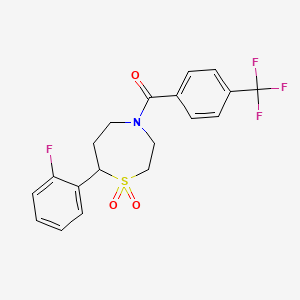

![molecular formula C27H20N2O4S B2605426 N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223797-53-2](/img/structure/B2605426.png)

N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thienoquinoline derivatives are a highly interesting heterocyclic structural class . They have been demonstrated to be active against various biological targets . Derivatives of the central core were reported as potential anticancer agents through inhibition of several serine–threonine and tyrosine kinases .

Synthesis Analysis

The first reported synthesis of potential kinase inhibitors, 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives starting from aniline is described . This efficient high yielding sequence was carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .Molecular Structure Analysis

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes (TTs) fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence . The versatile intermediate 2-carboxylic acid was used as a suitable precursor to access the functionalization of the C-ring, by convergent analog synthesis of several novel derivatives .Physical And Chemical Properties Analysis

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes (TTs) fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Wissenschaftliche Forschungsanwendungen

Anti-seizure Agents

This compound has been used in the synthesis of [1,3] dioxolo-chromeno [2,3-b]pyridines, which have been evaluated as anti-seizure agents . The synthesized compounds were screened for preliminary anticonvulsant activity using MES and sc PTZ tests . One of the analogs was found effective in both preclinical seizure models with a significant therapeutic/toxicity profile .

Neurotherapeutic Agents

The significant anticonvulsant activity and good toxicity profile of these analogs led researchers to anticipate the emergence of these analogs as valid leads for the development of future effective neurotherapeutic agents .

Antibacterial Agents

The compound has been used in the synthesis of [1,3] dioxolo [4,5-c]quinolines, which have shown antibacterial properties . Two derivatives of the compound exhibited minimum inhibitory concentrations against Staphylococcus aureus .

Synthesis of Diverse Quinoline Derivatives

The compound has been used as a common intermediate in the synthesis of diverse and functionalized [1,3] dioxolo [4,5-c]quinolines . The developed method allows for the easy preparation of [1,3] dioxolo [4,5-c]quinolines with various C2 substituents on the quinoline scaffold .

Synthesis of 3-Hydroxyquinolin-4(1H)-one

The synthetic route has been successfully used to prepare 3-hydroxyquinolin-4(1H)-one .

Sensor Development

In another study, a derivative of the compound was used to develop a simple, sensitive, and selective Pb 2+ sensor .

Wirkmechanismus

Thienoquinolin-4(5H)-ones are members of a highly interesting heterocyclic structural class, and have been demonstrated to be active against various biological targets . Derivatives of the central core were reported as potential anticancer agents through inhibition of several serine–threonine and tyrosine kinases .

Zukünftige Richtungen

Thienothiophene and its derivatives have been reported to have a plethora of integral roles that span many applications, including pharmacological and optoelectronic properties . Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . This suggests a promising future for the development and study of similar compounds.

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3-thia-8-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O4S/c1-31-21-10-6-5-9-17(21)13-29-27(30)26-24(16-7-3-2-4-8-16)19-14-28-20-12-23-22(32-15-33-23)11-18(20)25(19)34-26/h2-12,14H,13,15H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTYHCJQUFWGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(C3=C(S2)C4=CC5=C(C=C4N=C3)OCO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide](/img/structure/B2605345.png)

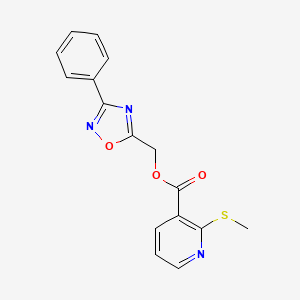

![2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2605346.png)

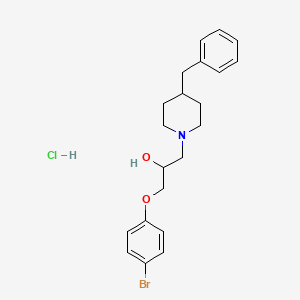

![(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2605347.png)

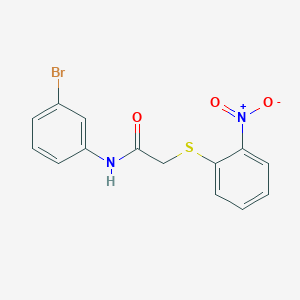

![3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2605348.png)

![4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2605349.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2605351.png)

![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2605356.png)

![4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2605357.png)

![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)